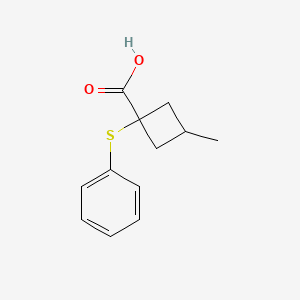
3-Methyl-1-(phenylthio)cyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-(phenylthio)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C12H14O2S It is a cyclobutane derivative, characterized by a four-membered ring structure with a methyl group, a phenylthio group, and a carboxylic acid group attached to the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(phenylthio)cyclobutane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the [2+2] cycloaddition reaction, where a suitable diene and a dienophile are reacted under specific conditions to form the cyclobutane ring. The phenylthio group can be introduced through nucleophilic substitution reactions, while the carboxylic acid group can be introduced through oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(phenylthio)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form corresponding derivatives.
Reduction: The phenylthio group can be reduced to form a thiol group.
Substitution: The phenylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylate derivatives.
Reduction: Formation of thiol derivatives.
Substitution: Formation of substituted cyclobutane derivatives.
Scientific Research Applications
3-Methyl-1-(phenylthio)cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(phenylthio)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The phenylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The carboxylic acid group can form hydrogen bonds with various biomolecules, influencing their structure and function.
Comparison with Similar Compounds
Similar Compounds
Cyclobutane-1-carboxylic acid: Lacks the phenylthio and methyl groups, making it less complex.
3-Methylcyclobutane-1-carboxylic acid: Lacks the phenylthio group.
1-(Phenylthio)cyclobutane-1-carboxylic acid: Lacks the methyl group.
Uniqueness
3-Methyl-1-(phenylthio)cyclobutane-1-carboxylic acid is unique due to the presence of both the phenylthio and methyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H14O2S |
|---|---|
Molecular Weight |
222.31 g/mol |
IUPAC Name |
3-methyl-1-phenylsulfanylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H14O2S/c1-9-7-12(8-9,11(13)14)15-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14) |
InChI Key |
NMELBKWXHJOSFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C1)(C(=O)O)SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


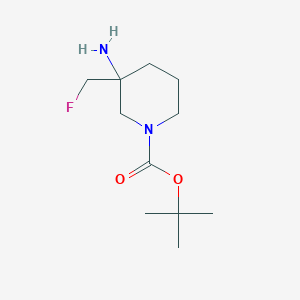
![3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile](/img/structure/B13089537.png)
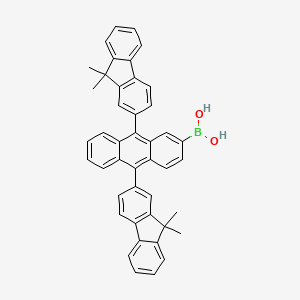
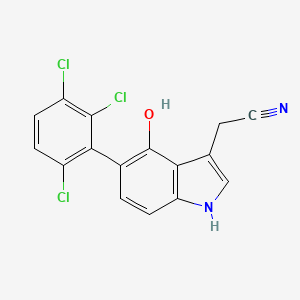
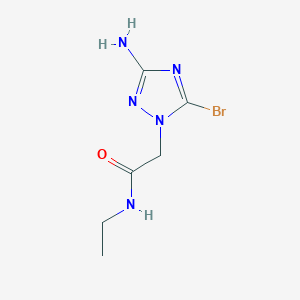
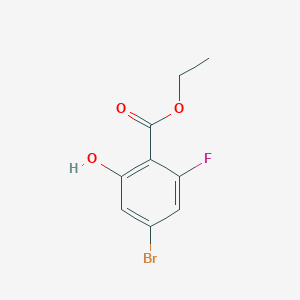
![1-[(3-Methylpyridin-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13089563.png)
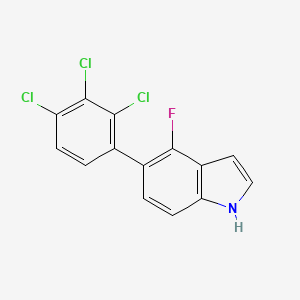
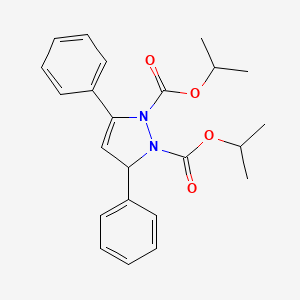
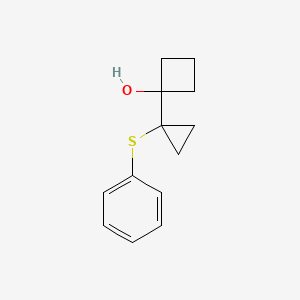

![2-(Bromomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B13089592.png)

![Methyl 1,1-dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylate](/img/structure/B13089605.png)
